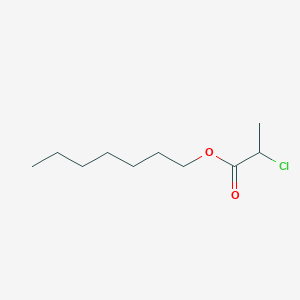![molecular formula C9H6N2S B14402708 5,9-Methano[1,3]thiazolo[4,5-d]azocine CAS No. 88084-55-3](/img/structure/B14402708.png)
5,9-Methano[1,3]thiazolo[4,5-d]azocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9-Methano[1,3]thiazolo[4,5-d]azocine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Methano[1,3]thiazolo[4,5-d]azocine typically involves the cyclization of thioamides with appropriate reagents. One classical method involves the Jacobsen cyclization of thioamide to form the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole . This reaction is carried out using aqueous potassium ferricyanide as an oxidant. Further N-methylation and condensation with aldehydes can yield conjugated products suitable for nonlinear optical applications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5,9-Methano[1,3]thiazolo[4,5-d]azocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole and azocine rings.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide is commonly used as an oxidant.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers or amines.
Wissenschaftliche Forschungsanwendungen
5,9-Methano[1,3]thiazolo[4,5-d]azocine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5,9-Methano[1,3]thiazolo[4,5-d]azocine is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to the modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-d]thiazoles: These compounds share a similar fused ring system and are known for their high oxidation stability and charge carrier mobility.
Thiazolo[5,4-d]thiazoles: Another class of compounds with similar structural features and applications in organic electronics.
Uniqueness
5,9-Methano[1,3]thiazolo[4,5-d]azocine is unique due to its specific ring fusion and the presence of both thiazole and azocine moieties. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
88084-55-3 |
|---|---|
Molekularformel |
C9H6N2S |
Molekulargewicht |
174.22 g/mol |
IUPAC-Name |
3-thia-5,9-diazatricyclo[6.3.1.02,6]dodeca-1,4,6,8,10-pentaene |
InChI |
InChI=1S/C9H6N2S/c1-2-10-7-3-6(1)9-8(4-7)11-5-12-9/h1-2,4-5H,3H2 |
InChI-Schlüssel |
CGGVGOKYUNWFBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C3C(=CC1=NC=C2)N=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


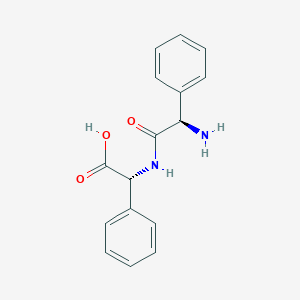
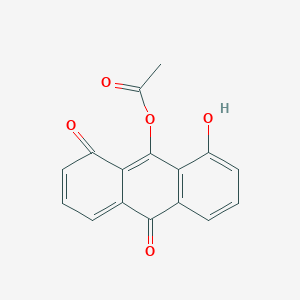
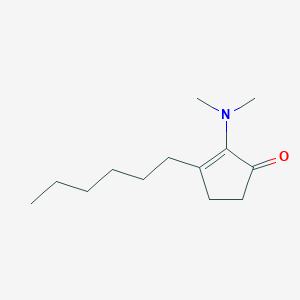
![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)

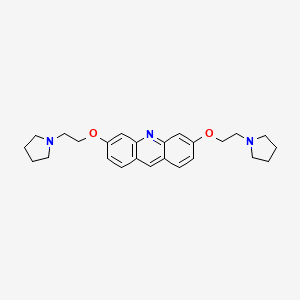
methyl}-1H-imidazole](/img/structure/B14402672.png)


![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)
